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Compound of Interest

Compound Name: Benzothiazole-5-carboxylic acid

Cat. No.: B1273803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Benzothiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials

science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring

such spectra. The information herein is intended to serve as a valuable resource for the

characterization and quality control of this compound.

Core Spectroscopic Data
While experimental spectra for Benzothiazole-5-carboxylic acid are not widely available in

public databases, the following data tables present predicted values based on established

principles of spectroscopy and data from analogous structures. These tables provide a reliable

reference for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of Benzothiazole-5-carboxylic acid
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Proton
Predicted Chemical
Shift (δ, ppm) in
DMSO-d₆

Multiplicity Notes

H2 ~9.3 s

Singlet, characteristic

of the proton on the

thiazole ring.

H4 ~8.6 d

Doublet, deshielded

due to the anisotropic

effect of the carboxylic

acid group.

H6 ~8.2 dd

Doublet of doublets,

coupling to H4 and

H7.

H7 ~8.0 d Doublet.

COOH ~13.0 br s

Broad singlet,

chemical shift is

concentration and

solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data of Benzothiazole-5-carboxylic acid
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Carbon
Predicted Chemical Shift
(δ, ppm) in DMSO-d₆

Notes

C2 ~155
Carbon in the thiazole ring,

adjacent to sulfur and nitrogen.

C4 ~125 Aromatic carbon.

C5 ~132
Aromatic carbon attached to

the carboxylic acid group.

C6 ~128 Aromatic carbon.

C7 ~124 Aromatic carbon.

C7a ~153 Bridgehead carbon.

C3a ~135 Bridgehead carbon.

COOH ~168
Carbonyl carbon of the

carboxylic acid.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Benzothiazole-5-carboxylic acid
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Vibration

O-H (Carboxylic Acid) 3300 - 2500 Broad

Stretching,

characteristic

broadness due to

hydrogen bonding.[1]

[2]

C-H (Aromatic) 3100 - 3000 Medium Stretching.

C=O (Carboxylic Acid) 1710 - 1680 Strong
Stretching, conjugated

to the aromatic ring.[1]

C=N (Thiazole) 1620 - 1580 Medium Stretching.

C=C (Aromatic) 1600 - 1450 Medium-Strong Stretching.

C-O (Carboxylic Acid) 1320 - 1210 Strong Stretching.[1]

O-H (Carboxylic Acid) 950 - 910 Medium, Broad
Bending (out-of-

plane).[1]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Benzothiazole-5-carboxylic acid

Ion Predicted m/z Notes

[M]+• 179.0
Molecular ion peak. The exact

mass is 179.0041.

[M-OH]+ 162.0
Loss of the hydroxyl radical

from the carboxylic acid group.

[M-COOH]+ 134.0 Loss of the carboxyl group.

[M-CO2]+• 135.0
Decarboxylation of the

molecular ion.
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and

connectivity in Benzothiazole-5-carboxylic acid.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of Benzothiazole-5-carboxylic acid.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO-d₆ is a suitable solvent for many carboxylic acids and allows for the observation of

the acidic proton.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at approximately 2.50

ppm.

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peak of DMSO-d₆ at approximately 39.52 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Benzothiazole-5-carboxylic acid.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid Benzothiazole-5-carboxylic acid sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum.

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Benzothiazole-5-
carboxylic acid.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or quadrupole analyzer.
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Sample Preparation:

Prepare a dilute solution of Benzothiazole-5-carboxylic acid (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the

same solvent.

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in both positive and negative ion modes to determine the most

sensitive ionization mode.

Typical ESI conditions include a capillary voltage of 3-4 kV, a drying gas flow of 5-10 L/min,

and a nebulizer pressure of 10-30 psi.

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of Benzothiazole-5-carboxylic acid.
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Synthesis & Purification
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A logical workflow for the spectroscopic analysis of Benzothiazole-5-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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